4-Bromothiazole-2-boronicAcid
Description
Contextualization of Organoboron Compounds in Contemporary Organic Synthesis
Organoboron compounds have become indispensable intermediates in modern organic synthesis. fiveable.methieme.de Their rise to prominence is largely due to their unique combination of stability, low toxicity, and exceptional versatility. fiveable.medergipark.org.tr Unlike many other organometallic reagents, organoboron compounds, particularly boronic acids and their esters, are often stable to air and moisture, making them easier and safer to handle. fiveable.medergipark.org.tr
Their principal application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. fiveable.medergipark.org.trlibretexts.org This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, allows for the efficient coupling of organoboron compounds with a wide variety of organic halides and triflates under mild conditions. dergipark.org.trresearchgate.net The functional group tolerance of this reaction is excellent, enabling the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and advanced materials. thieme.dedergipark.org.tr Beyond C-C bond formation, the carbon-boron bond can be transformed into a wide array of other functional groups, including hydroxyl, amino, and halogen moieties, further cementing the role of organoboron compounds as versatile synthetic building blocks. thieme.denih.gov
Significance of Thiazole (B1198619) Scaffolds in Advanced Chemical Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.govwisdomlib.org This structural motif is present in a multitude of natural products, most notably Vitamin B1 (Thiamine), and a vast number of synthetic compounds with significant pharmacological activities. nih.gov
Thiazole derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govresearchgate.netspast.org Marketed drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam feature a thiazole core, highlighting its importance in drug design. nih.govresearchgate.netspast.org The thiazole ring's ability to engage in various non-covalent interactions and its relative metabolic stability contribute to its success as a pharmacophore. Its synthetic accessibility and the ease with which it can be functionalized further enhance its appeal to medicinal chemists for the development of new therapeutic agents. researchgate.netspast.org
Position of 4-Bromothiazole-2-boronic Acid as a Dual-Functionalized Heterocyclic Building Block
4-Bromothiazole-2-boronic acid occupies a unique and strategic position in synthetic chemistry by integrating the functionalities of both a halogenated heterocycle and an organoboron compound. This dual functionalization makes it an exceptionally versatile building block for molecular construction. nih.govnih.gov
The molecule possesses two distinct reactive sites amenable to palladium-catalyzed cross-coupling reactions:
The boronic acid group at the C2 position serves as the nucleophilic partner in Suzuki-Miyaura couplings. libretexts.org
The bromine atom at the C4 position acts as an electrophilic handle, capable of participating in a variety of cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions. nih.gov
This orthogonal reactivity allows for programmable, stepwise functionalization of the thiazole core. A synthetic chemist can choose to first react at the boronic acid site and subsequently at the bromo-substituted site, or vice versa, enabling the controlled and regioselective synthesis of highly substituted thiazole derivatives. nih.gov This capacity for sequential coupling is invaluable for building complex molecules and generating libraries of compounds for drug discovery and materials science research.
Overview of Key Research Areas Pertaining to 4-Bromothiazole-2-boronic Acid
Research involving 4-Bromothiazole-2-boronic acid is primarily concentrated on its application as a versatile intermediate in organic synthesis. Key research areas include:
Sequential Cross-Coupling Reactions: A major focus is the exploitation of its dual reactivity in one-pot or sequential Suzuki-Miyaura coupling reactions to create complex bi-aryl and heteroaryl structures. rsc.orgnih.gov This allows for the rapid assembly of molecular frameworks that would otherwise require lengthy synthetic sequences.
Synthesis of Bioactive Molecules: Given the established pharmacological importance of the thiazole scaffold, 4-bromothiazole-2-boronic acid is frequently used as a starting material for the synthesis of novel, biologically active compounds. researchgate.netresearchgate.netchem-space.com Its ability to serve as a linchpin, connecting different molecular fragments, makes it a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.netmdpi.com
Development of Complex Heterocyclic Systems: The reagent is instrumental in the synthesis of extended heterocyclic systems, such as 2,4'-bithiazoles, which are core components of certain natural products and other molecules of interest. nih.govrsc.org The controlled manner in which it can be elaborated allows for precise construction of these intricate structures.
Compound Information
Properties
Molecular Formula |
C3H3BBrNO2S |
|---|---|
Molecular Weight |
207.85 g/mol |
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)boronic acid |
InChI |
InChI=1S/C3H3BBrNO2S/c5-2-1-9-3(6-2)4(7)8/h1,7-8H |
InChI Key |
PFLQDLBLIQEPKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=CS1)Br)(O)O |
Origin of Product |
United States |
Reactivity and Synthetic Transformations of 4 Bromothiazole 2 Boronic Acid
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a paramount tool for forming carbon-carbon bonds, and 4-bromothiazole-2-boronic acid is an exemplary substrate for this transformation. The electronic properties of the thiazole (B1198619) ring dictate that the C2 position is more electrophilic and thus more reactive in many cross-coupling scenarios. researchgate.nettum.de
The Suzuki-Miyaura coupling typically proceeds with high chemoselectivity at the boronic acid moiety (C2 position) of 4-bromothiazole-2-boronic acid or its corresponding esters (e.g., pinacol (B44631) ester). This transformation is highly efficient for creating 2-aryl- or 2-vinyl-4-bromothiazoles, leaving the C4-bromo substituent intact for subsequent functionalization. The reaction involves the palladium-catalyzed coupling of the C2-boronic acid with a variety of organic halides or triflates (Ar-X).
This selectivity is attributed to the facility of the transmetalation step involving the boronic acid group compared to the oxidative addition at the C4-Br bond under standard Suzuki conditions. A wide array of aryl and heteroaryl halides can be coupled at this position, providing a straightforward entry into a large library of 2,4-disubstituted thiazoles.
Table 1: Examples of Suzuki-Miyaura Coupling at the C2 Position Illustrative examples of coupling partners for 4-bromothiazole-2-boronic acid pinacol ester.
| Coupling Partner (Ar-X) | Product | Typical Yield Range |
|---|---|---|
| 4-Methoxyphenyl bromide | 4-Bromo-2-(4-methoxyphenyl)thiazole | Good to Excellent |
| 3-Pyridyl bromide | 4-Bromo-2-(pyridin-3-yl)thiazole | Good |
| Vinyl bromide | 4-Bromo-2-vinylthiazole | Moderate to Good |
| Phenyl iodide | 4-Bromo-2-phenylthiazole | Excellent |
While the C2 position is intrinsically more reactive in Suzuki couplings, reaction at the C4-bromo position is also achievable. This transformation is typically performed after the C2 position has been functionalized. Starting with a 2-substituted-4-bromothiazole, a second Suzuki-Miyaura coupling can be carried out to introduce a substituent at the C4 position.
Alternatively, achieving direct and selective coupling at the C4-bromo position in the presence of a free boronic acid at C2 is challenging and generally not the preferred synthetic route. Strategies to achieve this would require a reversal of the innate reactivity, possibly through catalyst control or by temporarily protecting the boronic acid group as a derivative less prone to transmetalation, such as a MIDA boronate. ed.ac.uk
The differential reactivity of the C2 and C4 positions is the basis for chemoselective and orthogonal synthetic strategies. A typical and highly effective approach involves a sequential, one-pot, or stepwise functionalization. researchgate.net
Step 1: Suzuki-Miyaura Coupling at C2. The first step involves the selective coupling at the C2-boronic acid position with an aryl halide (Ar¹-X), yielding a 2-Ar¹-4-bromothiazole intermediate.
Step 2: Subsequent Coupling at C4. The bromine atom at the C4 position of the intermediate is then used as a handle for a second cross-coupling reaction (e.g., Suzuki, Stille, or Negishi) with a different coupling partner (Ar²-M), affording a fully substituted 2-Ar¹-4-Ar²-thiazole.
This stepwise approach allows for the controlled and modular synthesis of complex, unsymmetrically substituted thiazoles. Catalyst control can also play a role; some research on dihaloazoles has shown that the choice of palladium catalyst and ligands can switch the site of reactivity, allowing for selective arylation at the traditionally less reactive C-X bond. acs.org
The success of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of several reaction parameters. The choice of catalyst, base, and solvent significantly impacts yield, reaction time, and selectivity. researchgate.netcovasyn.com
Catalyst: Palladium complexes with phosphine (B1218219) ligands are standard. Pd(PPh₃)₄ is a classic choice, while catalysts like Pd(dppf)Cl₂ are often more robust and efficient, especially for less reactive coupling partners. mdpi.com
Base: An inorganic base is essential for the activation of the boronic acid. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.com The strength and nature of the base can influence the rate of transmetalation and suppress side reactions.
Solvent: The reaction is often performed in aprotic solvents like 1,4-dioxane, toluene (B28343), or dimethylformamide (DMF), often with the addition of water to facilitate the reaction. mdpi.commdpi.com Aqueous conditions can accelerate the reaction, and microwave-assisted synthesis in water has been shown to be a rapid and efficient method for some thiazole couplings. rsc.org
Table 2: Influence of Reaction Parameters on Suzuki Coupling Yield General optimization trends for Suzuki-Miyaura reactions of aryl halides.
| Parameter | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) | Comment |
|---|---|---|---|---|---|
| Catalyst | Pd(OAc)₂ | Low | Pd(PPh₃)₄ | High | Ligated palladium catalysts are generally superior. researchgate.net |
| Base | Et₃N (Organic) | Moderate | K₂CO₃ (Inorganic) | Excellent | Inorganic bases are typically more effective for activating the boronic acid. researchgate.net |
| Solvent | Toluene | Good | Dioxane/H₂O | Excellent | Aqueous co-solvents often enhance reaction rates and yields. mdpi.com |
Other Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Stille)
Following an initial Suzuki coupling at the C2 position, the resulting 2-aryl-4-bromothiazole is an ideal substrate for other cross-coupling reactions at the C4 position.
Negishi Coupling: This reaction involves the coupling of the C4-Br bond with an organozinc reagent. It is a powerful method known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org To utilize this, the 2-aryl-4-bromothiazole can be reacted with an arylzinc halide in the presence of a palladium or nickel catalyst. nih.gov Alternatively, the 4-bromothiazole (B1332970) can be converted into a 4-thiazolylzinc reagent via halogen-metal exchange, which can then be coupled with an organic halide. researchgate.net
Stille Coupling: The Stille reaction uses an organotin reagent as the coupling partner for the C4-Br bond. organic-chemistry.orgwikipedia.org This method is highly versatile and tolerant of a wide range of functional groups. thermofisher.com A 2-substituted-4-bromothiazole can be coupled with an organostannane (Ar-SnR₃) under palladium catalysis. researchgate.netresearchgate.net Conversely, the 4-bromothiazole can be converted to a 4-stannylthiazole, which then participates in a Stille coupling with an organic halide. nih.gov
These alternative coupling methods significantly broaden the synthetic scope, allowing for the introduction of alkyl, alkynyl, and other groups that can sometimes be challenging to introduce via Suzuki coupling. organic-chemistry.orgnih.gov
Directed ortho-Metalation (DoM) and Further Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgbaranlab.org In principle, a heteroatom within a ring, such as the nitrogen in the thiazole, can direct lithiation to an adjacent position (C2 or C5). uwindsor.ca
For 4-bromothiazole-2-boronic acid (or its ester derivative), the situation is complex. The C2 position is already substituted. The most acidic proton on the thiazole ring is at the C5 position. Therefore, a DoM reaction would be expected to occur at C5. However, a significant competing pathway is halogen-metal exchange at the C4-bromo position. When treated with strong organolithium bases (like n-BuLi or s-BuLi), the bromine-lithium exchange is often kinetically favored and proceeds much faster than deprotonation (DoM). researchgate.netwikipedia.org
Therefore, the most probable outcome of treating 4-bromothiazole-2-boronic acid pinacol ester with an organolithium reagent at low temperature is the formation of a 4-lithio-2-(pinacolboryl)thiazole intermediate. This lithiated species is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a wide range of functional groups at the C4 position. This halogen-metal exchange followed by electrophilic quench serves as a powerful, alternative strategy to cross-coupling for functionalizing the C4 position. researchgate.net
Derivatization of the Boronic Acid Functionality
The boronic acid group at the C2 position of 4-bromothiazole-2-boronic acid is a versatile functional handle that can be readily converted into other boron-containing moieties. These derivatizations are often performed to enhance stability, modify reactivity, or improve solubility for subsequent synthetic steps. The two most common derivatives are boronic esters and organotrifluoroborate salts.
Boronic esters, particularly pinacol esters, are frequently synthesized from boronic acids. This transformation is typically achieved by an esterification reaction with a diol, such as pinacol, in a suitable solvent like toluene or tetrahydrofuran (B95107) (THF). researchgate.net The reaction is an equilibrium process, and to drive it towards the product, water is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate (B86663) or molecular sieves. researchgate.net
Potassium trifluoroborate salts (R-BF3K) represent another crucial class of derivatives. They are valued for their high stability compared to the corresponding boronic acids, which can be prone to dehydration to form boroxines or protodeboronation under certain conditions. unimelb.edu.auorgsyn.org The conversion is generally accomplished by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF2). unimelb.edu.auresearchgate.net This method is robust and can be applied to a wide range of substrates. unimelb.edu.au More recently, methods for converting boronic esters directly to trifluoroborates have been developed, which is particularly useful for sensitive substrates or in multi-step, one-pot procedures. bristol.ac.ukresearchgate.net These protocols often involve the azeotropic removal of the pinacol byproduct to ensure high purity and yield of the desired trifluoroborate salt. bristol.ac.uk
The table below summarizes common methods for the derivatization of the boronic acid functionality.
| Derivative | Typical Reagents | Reaction Conditions | Purpose |
| Boronic Ester (Pinacol Ester) | Pinacol, Dehydrating Agent (e.g., MgSO₄) or Dean-Stark trap | Heating in a solvent like toluene or THF | Increased stability, purification, modified reactivity for specific cross-coupling reactions. researchgate.netgoogle.com |
| Potassium Trifluoroborate | Potassium Hydrogen Fluoride (KHF₂) | Aqueous methanol (B129727) or water | Enhanced stability (air and moisture), ease of handling, unique reactivity in cross-coupling. unimelb.edu.aubristol.ac.uk |
| Tetrabutylammonium Trifluoroborate | Tetrabutylammonium Bifluoride | Biphasic system (e.g., CH₂Cl₂/H₂O) | Improved solubility in common organic solvents compared to potassium salts. orgsyn.org |
Application as a Core Building Block in Divergent Synthesis
The structure of 4-bromothiazole-2-boronic acid, featuring two distinct and orthogonally reactive sites—the boronic acid at C2 and the bromine atom at C4—makes it an exceptionally valuable building block for divergent synthesis. This strategy allows for the systematic and efficient creation of diverse molecular architectures from a single, common precursor.
4-Bromothiazole-2-boronic acid serves as a linchpin in the assembly of complex molecules containing multiple heterocyclic rings. The boronic acid functionality is a classic participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond with various aryl and heteroaryl halides. researchgate.net Concurrently, the C4-bromo substituent can undergo similar palladium-catalyzed couplings with other organoboron reagents.
This dual reactivity allows for a programmed, stepwise assembly of complex systems. For instance, a Suzuki-Miyaura reaction can first be performed at the C2 position by coupling the boronic acid with a heterocyclic halide. The resulting 2-substituted-4-bromothiazole intermediate can then be subjected to a second, different cross-coupling reaction at the C4 position, introducing another heterocyclic moiety. This sequential approach is fundamental to constructing poly-heterocyclic frameworks, which are prevalent in natural products and pharmaceutical agents. researchgate.netbohrium.com
The orthogonal nature of the bromo and boronic acid groups is ideal for the controlled construction of poly-substituted thiazole architectures. Regioselective functionalization can be readily achieved by choosing appropriate reaction conditions and coupling partners. For example, the Suzuki-Miyaura coupling of the boronic acid at C2 is typically performed under a specific set of palladium-catalyzed conditions. The bromine atom at C4 can then be functionalized using a different set of conditions or a different type of coupling reaction, such as Stille, Heck, or Sonogashira couplings, or even a different Suzuki-Miyaura reaction with another boronic acid or ester.
This selective, stepwise functionalization allows for the precise installation of three or more different substituents onto the thiazole core (the initial bromo and boronic acid, plus the two newly introduced groups). This method provides access to 2,4,5-trisubstituted thiazoles if a lithiation-quenching sequence is used to functionalize the C5 position. researchgate.net Such controlled diversification is critical for exploring the structure-activity relationships of thiazole-based compounds. lookchem.comnih.gov
The concept of using 4-bromothiazole-2-boronic acid as a central scaffold is a powerful strategy in medicinal chemistry and materials science for generating libraries of related compounds. researchgate.net This approach epitomizes divergent synthesis, where a common core is elaborated in multiple directions to rapidly produce a large collection of analogues. rsc.org
The synthetic strategy involves a modular design. The 4-bromothiazole-2-boronic acid scaffold can be reacted with a library of building blocks at the C2 position (e.g., a set of 50 different aryl halides) to produce a collection of 4-bromo-2-arylthiazole intermediates. Each of these intermediates can then be reacted with a second library of building blocks at the C4 position (e.g., a set of 50 different boronic acids). This combinatorial approach can, in principle, generate a large library (50 x 50 = 2500) of unique, di-substituted thiazole derivatives from the single starting scaffold. This high-throughput approach is invaluable for the discovery of new lead compounds in drug development programs and for the systematic tuning of properties in materials science. researchgate.netresearchgate.net
Mechanistic Investigations and Elucidation of Reaction Pathways
Catalytic Cycles in Palladium-Mediated Cross-Coupling Processes
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, provides a powerful method for forming carbon-carbon bonds. numberanalytics.comwikipedia.org The reaction of 4-bromothiazole-2-boronic acid with various organic halides or triflates, catalyzed by a palladium complex, proceeds through a well-established catalytic cycle. numberanalytics.comwikipedia.orglibretexts.org This cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.orgtaylorandfrancis.com
The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) species. libretexts.orgcsbsju.edu In the context of reactions involving 4-bromothiazole-2-boronic acid, this step typically involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of a coupling partner, such as an aryl or heteroaryl bromide. csbsju.edunih.gov This process results in the formation of a palladium(II) intermediate. libretexts.orgcsbsju.edu The oxidative addition step is often rate-limiting and is influenced by factors such as the nature of the halide, the steric and electronic properties of the ligands on the palladium catalyst, and the solvent system. nih.govutrgv.edu For instance, the use of bulky biarylphosphine ligands can facilitate this step, particularly in challenging coupling reactions. nih.gov
The general transformation can be represented as: L_nPd(0) + R-X -> L_nPd(II)(R)(X) Where L represents the ligands, R-X is the organic halide, and L_nPd(II)(R)(X) is the resulting organopalladium(II) complex. csbsju.edu
Following oxidative addition, the next crucial step is transmetalation. wikipedia.orglibretexts.org In this stage, the organic group from the organoboron reagent, in this case, the 4-thiazolyl group from 4-bromothiazole-2-boronic acid, is transferred to the palladium(II) center. wikipedia.orgrsc.org This step displaces the halide or other leaving group, leading to the formation of a new diorganopalladium(II) intermediate. wikipedia.orglibretexts.org
The role of the base is paramount in the transmetalation step. wikipedia.orgutrgv.edu It is widely accepted that the organoboron compound does not readily undergo transmetalation in the absence of a base. wikipedia.org The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻). wikipedia.orgnih.gov This "ate" complex is more capable of transferring its organic moiety to the palladium center. nih.gov The choice of base can significantly impact the reaction rate and yield, with common bases including carbonates, phosphates, and hydroxides. arkat-usa.orgmdpi.com The exact mechanism of transmetalation remains an area of active research, with evidence supporting different pathways depending on the specific reaction conditions. nih.gov
Two proposed pathways for transmetalation are:
Reaction with an arylboronate: The palladium(II) complex reacts with the activated boronate species. nih.gov
Oxo-palladium pathway: An alternative pathway involves a palladium-hydroxo complex that reacts directly with the neutral boronic acid. nih.gov
The basicity of the reaction medium also plays a role in preventing catalyst deactivation, particularly when dealing with heteroaryl compounds that can coordinate to the metal center. nih.gov
The final step of the catalytic cycle is reductive elimination. libretexts.orgutrgv.edu In this process, the two organic groups attached to the palladium(II) center couple to form the desired carbon-carbon bond, and the palladium catalyst is regenerated in its original palladium(0) oxidation state, allowing it to re-enter the catalytic cycle. libretexts.orgutrgv.edu This step is typically intramolecular and proceeds from a cis-diorganopalladium(II) complex. libretexts.org If the intermediate is in a trans configuration, a cis-trans isomerization must occur before reductive elimination can take place. libretexts.org
Reductive elimination is generally favored by a decrease in electron density and an increase in steric hindrance at the palladium center. utrgv.edu The nature of the ligands and the electronic properties of the coupling partners can influence the rate of this step. utrgv.edu
| Step | Description |
| Oxidative Addition | A Pd(0) complex reacts with an organic halide (R¹-X) to form a Pd(II) species. libretexts.org |
| Transmetalation | The organic group (R²) from the organoboron reagent, activated by a base, is transferred to the Pd(II) complex. wikipedia.orglibretexts.org |
| Reductive Elimination | The two organic groups (R¹ and R²) on the Pd(II) complex couple, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. libretexts.org |
Influence of Ligand Design and Solvent Systems on Reaction Outcomes
The choice of ligands and the solvent system are critical parameters that significantly influence the efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving 4-bromothiazole-2-boronic acid.
Ligand Design: The ligands coordinated to the palladium center play a multifaceted role. They modulate the catalyst's stability, solubility, and reactivity. Bulky and electron-rich phosphine (B1218219) ligands, such as biarylphosphines, are often employed to enhance the rate of oxidative addition and promote reductive elimination. nih.gov The design of ligands can also prevent catalyst deactivation pathways. In some cases, particularly with substrates that can coordinate strongly to the palladium, such as certain nitrogen-containing heterocycles, specialized ligands are necessary to achieve high yields. nih.gov However, successful couplings have also been reported under ligand-free conditions, where the substrate itself or the solvent may play a role in stabilizing the catalytic species. nih.gov
Solvent Systems: The solvent system affects the solubility of reactants, reagents, and catalytic species, and can influence the reaction mechanism. researchgate.net Suzuki-Miyaura couplings are often performed in a mixture of an organic solvent (e.g., dioxane, toluene (B28343), or DMF) and an aqueous base solution. arkat-usa.org The use of aqueous systems is considered "green" and can facilitate the reaction by dissolving the inorganic base. arkat-usa.org In some cases, anhydrous conditions are preferred to minimize side reactions like protodeboronation, where the boronic acid is cleaved by a proton source. nih.gov The use of phase-transfer catalysts can be beneficial in biphasic systems to enhance reaction rates by facilitating the interaction between reactants in different phases. nih.gov The polarity and coordinating ability of the solvent can also impact the stability of intermediates in the catalytic cycle. researchgate.net
Kinetic Studies and Isotopic Labeling Approaches
To gain deeper insight into the reaction mechanism, kinetic studies and isotopic labeling experiments are invaluable tools.
Kinetic Studies: By monitoring the reaction rate as a function of the concentration of reactants, catalyst, and ligands, the rate-determining step of the catalytic cycle can often be identified. libretexts.org For many Suzuki-Miyaura reactions, oxidative addition is found to be the rate-limiting step. However, under certain conditions, transmetalation or reductive elimination can become rate-determining. Kinetic studies have also been instrumental in elucidating the role of the base and the formation of various intermediates. libretexts.org
Isotopic Labeling: Isotopic labeling studies provide detailed information about bond-forming and bond-breaking steps. For example, deuterium (B1214612) labeling experiments have been used to confirm the stereochemistry of transmetalation and to demonstrate that reductive elimination is an intramolecular process. libretexts.org By strategically placing isotopes on the reactants, the fate of specific atoms can be traced throughout the reaction, providing unambiguous evidence for proposed mechanistic pathways.
Computational and Theoretical Studies on 4 Bromothiazole 2 Boronic Acid Chemistry
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 4-bromothiazole-2-boronic acid. These studies provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its physical properties and chemical behavior.
Detailed research findings from theoretical investigations focus on several key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. For 4-bromothiazole-2-boronic acid, the HOMO is typically localized on the electron-rich thiazole (B1198619) ring and the bromine atom, while the LUMO is centered on the electron-deficient boronic acid group and the C2 carbon of the thiazole ring.
Natural Bond Orbital (NBO) analysis is another powerful technique used to study the electronic structure. NBO analysis examines the interactions between filled and vacant orbitals, providing quantitative information about charge transfer, hyperconjugation, and the nature of chemical bonds. In 4-bromothiazole-2-boronic acid, NBO calculations can reveal the delocalization of electron density from the sulfur and nitrogen lone pairs into the thiazole ring's π-system and the electronic interplay between the bromine atom and the boronic acid moiety.
Electrostatic potential (ESP) maps offer a visual representation of the charge distribution. These maps highlight electron-rich regions (negative potential, typically around the nitrogen and sulfur atoms) and electron-poor regions (positive potential, near the hydrogen atoms of the boronic acid and the boron atom itself). This information is critical for predicting how the molecule will interact with other reagents, particularly in the context of non-covalent interactions and the initial steps of a chemical reaction.
Table 1: Calculated Electronic Properties of 4-Bromothiazole-2-boronic Acid (Note: The following data are representative values derived from typical DFT calculations on similar heterocyclic boronic acids and are intended for illustrative purposes.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability, site of electrophilic attack. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability, site of nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Modeling of Reaction Mechanisms and Transition States
Computational modeling is extensively used to map out the energetic pathways of reactions involving 4-bromothiazole-2-boronic acid, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org Theoretical studies can elucidate the multi-step catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy of the transition state determines the activation energy, which is the primary factor controlling the reaction rate.
For the Suzuki-Miyaura coupling of 4-bromothiazole-2-boronic acid, computational studies can model the following key steps:
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of an aryl halide.
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. mdpi.com Computational models investigate the role of the base in activating the boronic acid to form a more nucleophilic boronate species, and how this species interacts with the palladium complex. nih.gov The geometry of the transition state for this step is crucial for understanding the efficiency of the coupling.
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
These models allow chemists to understand why certain catalysts or reaction conditions are more effective than others and to troubleshoot underperforming reactions. lodz.pl Boronic acids can act as transition-state analogue protein inhibitors, and modeling can elucidate the binding interactions within enzyme active sites. lodz.pl
Table 2: Representative Calculated Energy Barriers for Suzuki-Miyaura Reaction Steps (Note: These are illustrative values for a generic Suzuki-Miyaura reaction and would be specifically calculated for the 4-bromothiazole-2-boronic acid system.)
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
| Oxidative Addition | 12-15 | Insertion of Pd(0) into the aryl halide bond. |
| Transmetalation | 18-25 | Transfer of the thiazole group from boron to palladium. |
| Reductive Elimination | 5-10 | Formation of the C-C bond and catalyst regeneration. |
Prediction of Reactivity Profiles and Selectivity Trends
A significant advantage of computational chemistry is its predictive power. By analyzing the electronic structure of 4-bromothiazole-2-boronic acid, it is possible to predict its reactivity and the selectivity of its reactions. Reactivity descriptors, derived from DFT calculations, are used to forecast the most likely sites for electrophilic or nucleophilic attack.
For instance, Fukui functions or condensed-to-atom electrophilic and nucleophilic softness indices can pinpoint which atoms in the molecule are most susceptible to attack. In 4-bromothiazole-2-boronic acid, the C5 position of the thiazole ring is often predicted to be a site for electrophilic substitution, while the C2 carbon bearing the boronic acid is the center of nucleophilic character in cross-coupling reactions.
Computational studies can also predict regioselectivity in reactions where multiple outcomes are possible. nih.govnih.gov For example, if a di-halogenated thiazole were used, calculations could predict which halogen is more likely to participate in an oxidative addition step based on bond dissociation energies and the stability of the resulting palladium intermediate. These predictions are invaluable for designing synthetic routes that efficiently lead to the desired product while minimizing the formation of unwanted isomers. nih.gov The electronic properties of substituents on coupling partners also influence reaction outcomes, with electron-rich boronic acids generally showing good yields. mdpi.com
In Silico Approaches for Catalyst and Ligand Design
The performance of many reactions involving 4-bromothiazole-2-boronic acid, particularly cross-coupling reactions, is highly dependent on the choice of catalyst and supporting ligands. In silico (computational) methods provide a powerful platform for the rational design and screening of new catalysts and ligands, accelerating the discovery process. researchgate.net
The process typically involves:
Building a Virtual Library: A large set of potential ligands is created computationally. These ligands can vary in their steric bulk, electronic properties, and binding modes.
High-Throughput Screening: The performance of each ligand in the context of a specific reaction (e.g., the transmetalation step of a Suzuki-Miyaura coupling) is evaluated using relatively low-cost computational methods. This involves calculating key parameters like the binding energy of the ligand to the metal center and the activation energy of the crucial reaction step.
Detailed Analysis: The most promising candidates from the initial screening are then subjected to more rigorous and computationally expensive calculations to obtain a more accurate assessment of their potential performance.
This approach allows researchers to identify ligands that are predicted to enhance reaction rates, improve selectivity, or increase catalyst stability before committing to the time and expense of laboratory synthesis and testing. For reactions with 4-bromothiazole-2-boronic acid, this could mean designing a palladium-ligand system that is uniquely suited to the electronic and steric properties of the thiazole ring, leading to higher yields and cleaner reactions. nih.gov
Emerging Research Directions and Future Prospects
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of boronic acids, aiming to reduce hazardous waste and improve cost-efficiency. rsc.org The use of water as a solvent is a key aspect of this sustainable approach. rsc.org Research has demonstrated that polyethylene (B3416737) glycol (PEG) can serve as an inexpensive and non-toxic reaction medium for Suzuki cross-coupling reactions of arylboronic acids, offering an environmentally friendly protocol that also allows for the recycling of the catalyst. psu.edu
Key aspects of developing sustainable and green synthetic methodologies for 4-Bromothiazole-2-boronic acid include:
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. scinito.ai
Use of Greener Solvents: Ethanol is considered a green solvent due to its low toxicity and good degradability. nih.gov Formylphenylboronic acids are also regarded as green compounds because of their low toxicity and their ultimate degradation into the environmentally benign boric acid. nih.gov
Catalyst Efficiency: The use of boric acid as a promoter in certain reactions is seen as a greener alternative to more complex aryl or alkyl boronic acids, both economically and environmentally. ntu.edu.sg
Recent advancements have focused on revisiting and optimizing the production of bromothiazoles, including the development of methods that avoid the use of elemental bromine. nih.gov These updated methods have also enabled the first-time reporting of physical and NMR spectroscopic characterization for the complete family of bromothiazoles. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow chemistry, is proving to be a revolutionary technology for the synthesis of complex molecules, including boronic acids. organic-chemistry.orgmdpi.com This approach offers significant advantages over traditional batch processes, particularly for reactions involving unstable intermediates. okayama-u.ac.jp
A simple continuous flow setup has been developed for the multigram-scale synthesis of various compounds, including boronic acids, through a reaction sequence of Hal/Li exchange and electrophilic quench. organic-chemistry.org This method allows for a total reaction time of less than one second and a high throughput of approximately 60 g/h. organic-chemistry.org The use of flow conditions is often necessary for the success of such reactions, as batch attempts can result in complex mixtures. okayama-u.ac.jp
The key benefits of integrating 4-Bromothiazole-2-boronic acid synthesis into flow chemistry platforms include:
Enhanced Safety: Flow chemistry allows for the safe handling of organolithium compounds and can often avoid the need for cryogenic conditions. okayama-u.ac.jp
Improved Yield and Purity: By suppressing side reactions that can occur in batch processes, flow chemistry can lead to higher yields and purer products. researchgate.net
Scalability: Flow chemistry processes have been successfully scaled up for the production of boronic acids at the kilogram scale. researchgate.net
Telescoped Synthesis: Flow technology enables telescoped synthetic protocols, where multiple reaction steps are performed in a continuous sequence without the need for isolating intermediates, which significantly reduces workup time. mdpi.com
The development of a flow synthesis for an optically active α-amino boronate, a key precursor to the drug Bortezomib, highlights the potential of this technology. researchgate.net This process, involving telescoped reactions and standard flow chemistry equipment, has a total residence time of about 30 minutes for the flow steps, representing a substantial increase in productivity compared to batch operations. researchgate.net
Exploration of Novel Catalytic Systems Beyond Palladium
While palladium catalysts are highly effective and widely used in cross-coupling reactions involving boronic acids, there is a growing interest in exploring alternative catalytic systems. okayama-u.ac.jp This is driven by the desire to avoid potential issues with palladium contamination in the final products. okayama-u.ac.jp
Boronic acids and their derivatives possess unique electronic properties that allow them to act as catalysts themselves. nih.gov The boron center's ability to transition between ionization states and form complexes with ligands enables various activation modes. nih.gov Boric acid, in particular, has shown promise as a green catalyst in aqueous systems, accelerating reaction rates more efficiently than some transition metal salts in certain multicomponent reactions. nih.gov
Researchers are investigating the use of other metals and even metal-free conditions for reactions involving boronic acids. For instance, nickel-catalyzed reactions have shown promise for selective dehalogenation. rsc.org The development of these novel catalytic systems aims to provide more sustainable, cost-effective, and versatile synthetic routes.
Unconventional Reactivity Modes and New Synthetic Transformations
The inherent reactivity of the boronic acid group is being harnessed to develop new synthetic transformations. mdpi.com Boronic acids are stable, generally non-toxic, and can be easily synthesized, making them valuable building blocks in organic chemistry. mdpi.com
One area of exploration is the use of boronic acids in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants come together in a single step to form a complex product, aligning with the principles of green chemistry by reducing the number of synthetic steps and purification requirements. nih.gov
Furthermore, the ability of boronic acids to act as catalysts is being explored in various reactions, including:
Aza-Michael additions nih.gov
Aldol reactions nih.gov
Cycloaddition reactions nih.govnih.gov
The catalytic activity of boronic acids can be tuned by immobilizing them in polymer microgels, with their catalytic function being modulated by external stimuli such as bubbling with N2/CO2 gas or the addition of glucose. nih.gov This opens up possibilities for creating "smart" catalytic systems with switchable activity.
Applications in Advanced Material Science
The unique properties of boronic acids are being leveraged in the field of material science to create novel materials with advanced functionalities. researchgate.net The ability of boronic acids to form reversible covalent bonds with diols is a particularly attractive feature for the design of dynamic and stimuli-responsive materials. researchgate.net
Key applications of 4-Bromothiazole-2-boronic acid and related compounds in material science include:
Hydrogels: Boronic ester cross-links are used to create dynamic covalent networks in hydrogels, which are suitable for biomedical applications due to their ability to rearrange and respond to environmental changes. researchgate.net
Self-Assembling Systems: Boronic acids can be incorporated into molecules to drive self-assembly processes, leading to the formation of complex supramolecular structures such as dimers and polymers. researchgate.net
Organogels: Bolaamphiphiles containing two boronic acid groups can form organogels when complexed with chiral diols, creating a variety of super-structures depending on the solvent and the specific diol used. researchgate.net
Sensors: The interaction between boronic acids and diols is the basis for developing sensors for saccharides, including glucose. researchgate.net
The ongoing research in this area promises to deliver new materials with tailored properties for a wide range of applications, from drug delivery to advanced electronics.
Conclusion
Synthesis of Key Research Achievements and Methodological Advances
Research on 4-bromothiazole-2-boronic acid has highlighted its utility as a versatile synthetic intermediate. Key achievements include the development of efficient synthetic routes to this compound, primarily through lithiation-borylation sequences and palladium-catalyzed Miyaura borylation. These methods have made the compound more accessible for a wide range of applications. Furthermore, its successful application in Suzuki-Miyaura coupling reactions has enabled the construction of complex heterocyclic systems that were previously difficult to access.
Identification of Unresolved Challenges and Future Research Opportunities
Despite its utility, challenges remain. The stability of boronic acids can sometimes be an issue, and the development of more robust and stable derivatives, such as boronate esters, is an ongoing area of research. youtube.com Future research will likely focus on expanding the scope of its applications, particularly in the synthesis of novel bioactive molecules and advanced materials. Exploring new catalytic systems for its coupling reactions and investigating its potential in other types of cross-coupling reactions are also promising avenues for future work.
Broader Impact of 4-Bromothiazole-2-boronic Acid in Synthetic Chemistry
The broader impact of 4-bromothiazole-2-boronic acid lies in its role as a key building block that bridges the fields of heterocyclic chemistry and organoboron chemistry. Its availability and reactivity have empowered chemists to design and synthesize a vast array of complex molecules with tailored properties. From life-saving pharmaceuticals to next-generation electronic materials, the influence of this seemingly simple compound is far-reaching and continues to grow as new applications are discovered.
Q & A
Q. What are the key synthetic routes for 4-Bromothiazole-2-boronic Acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or halogen-boron exchange reactions. For example, halogen-boron exchange using organomagnesium or lithium reagents with borate esters can introduce the boronic acid group. Reaction optimization should focus on solvent selection (e.g., THF or dioxane), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize side reactions like protodeboronation. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. How can researchers characterize the structural and thermal stability of 4-Bromothiazole-2-boronic Acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use B NMR to confirm boronic acid functionality (δ ~30 ppm for trigonal planar boron) and H/C NMR to verify thiazole ring substitution patterns.
- Thermal Analysis : Perform Differential Scanning Calorimetry (DSC) to identify melting points and Thermogravimetric Analysis (TGA) to assess decomposition temperatures. For instance, boronic acids often exhibit thermal stability up to 150–200°C under inert atmospheres .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding with diols) .
Advanced Research Questions
Q. How does 4-Bromothiazole-2-boronic Acid interact with glycoproteins or enzymes in biological systems, and what experimental designs can validate these interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with glycoproteins (e.g., concanavalin A) via boronate ester formation.
- Enzyme Inhibition Assays : Test its ability to modulate hydrolytic enzymes (e.g., proteases) by competitive binding to active sites. For example, pre-incubate the enzyme with the compound and monitor activity changes using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry with target biomolecules .
Q. What strategies can mitigate instability issues of 4-Bromothiazole-2-boronic Acid in aqueous or physiological conditions?
- Methodological Answer :
- pH Control : Maintain slightly acidic to neutral conditions (pH 6–7.4) to balance boronic acid hydration (trigonal planar ↔ tetrahedral) and prevent hydrolysis.
- Co-solvent Systems : Use DMSO or ethanol to enhance solubility and stability.
- Protective Ligands : Introduce diols (e.g., mannitol) to form reversible boronate esters, shielding the boron center from nucleophilic attack .
Q. How can researchers design boronic acid-based optical sensors using 4-Bromothiazole-2-boronic Acid for real-time saccharide detection?
- Methodological Answer :
- Photoinduced Electron Transfer (PET) Sensors : Conjugate the compound with fluorophores (e.g., anthracene) and tertiary amines. Saccharide binding enhances boron-nitrogen interactions, suppressing PET and increasing fluorescence intensity.
- Dynamic Covalent Chemistry : Incorporate the compound into nanoscale self-assembled systems (e.g., micelles) for amplified signal responses in glucose detection .
Data Contradiction Analysis
Q. Conflicting reports exist on the hydrolytic stability of boronic acids. How can researchers reconcile these discrepancies for 4-Bromothiazole-2-boronic Acid?
- Methodological Answer :
- Condition-Specific Testing : Compare stability under varying pH, temperature, and ionic strength. For example, hydrolysis rates may increase at pH >8 due to boronate anion formation.
- Competitive Binding Studies : Introduce competing diols (e.g., fructose) to assess reversibility of boronate ester formation.
- Computational Modeling : Use DFT calculations to predict hydrolysis pathways and identify stabilizing substituents on the thiazole ring .
Research Design Considerations
Q. What are the critical parameters for incorporating 4-Bromothiazole-2-boronic Acid into hydrogels for biomedical applications?
- Methodological Answer :
- Crosslinking Density : Adjust boronic acid-to-diol ratios to tune hydrogel rigidity and glucose responsiveness.
- Biocompatibility : Test cytotoxicity via MTT assays and ensure degradability under physiological conditions.
- Self-Healing Properties : Leverage reversible boronate ester bonds to enable autonomous repair of hydrogel matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
